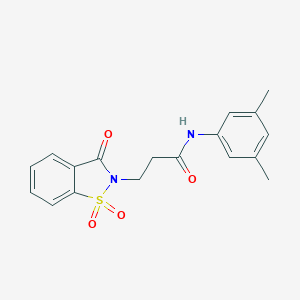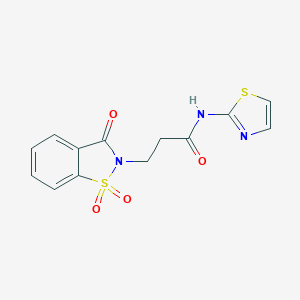
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a complex organic compound, often utilized in various fields of scientific research. Its intricate structure includes a benzisothiazole core with additional thiazole and propanamide functionalities, making it a versatile molecule with significant biological and chemical relevance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide generally involves multi-step organic synthesis protocols. The process typically starts with the formation of the benzisothiazole ring structure, followed by the introduction of the dioxido and oxo functionalities. Thiazole groups are subsequently incorporated under controlled conditions, involving specific catalysts and solvents to ensure the correct formation of the desired product. Industrial methods often employ high-yield strategies to facilitate mass production, optimizing reaction temperatures, pressures, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Introduction of oxygen or removal of hydrogen, commonly using agents like potassium permanganate.
Reduction: : Removal of oxygen or addition of hydrogen, often facilitated by reagents such as lithium aluminum hydride.
Substitution: : Replacement of functional groups, typically involving halogens or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Solvents: : Dichloromethane, ethanol, and dimethyl sulfoxide.
Conditions: : Temperature ranges from -10°C to 100°C, pH control between 3-9 depending on the desired reaction.
Major Products
Reactions involving 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide often lead to derivatives with modifications on the benzisothiazole and thiazole rings, forming new compounds with potential for further application in various fields.
Aplicaciones Científicas De Investigación
The compound has extensive applications in scientific research:
Chemistry: : Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: : Studied for its potential interactions with enzymes and proteins, influencing biological pathways.
Medicine: : Investigated for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: : Employed in the development of new materials with specific electronic or mechanical properties.
Mecanismo De Acción
Molecular Targets and Pathways
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptor proteins. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact mechanism involves binding to active sites, inhibiting or activating specific enzymes, and altering signal transduction processes.
Comparación Con Compuestos Similares
Uniqueness and Similar Compounds
Compared to other benzisothiazole and thiazole derivatives, 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(1,3-thiazol-2-yl)propanamide exhibits unique structural features that enhance its reactivity and interaction with biological targets. Similar compounds include:
Benzisothiazole Derivatives: : Known for their applications in dyes, pharmaceuticals, and organic synthesis.
Thiazole Derivatives: : Recognized for their roles in antibiotics and as building blocks in organic chemistry.
The distinct combination of benzisothiazole and thiazole rings, along with additional functional groups, provides this compound with a unique profile suitable for a wide range of scientific and industrial applications.
Propiedades
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S2/c17-11(15-13-14-6-8-21-13)5-7-16-12(18)9-3-1-2-4-10(9)22(16,19)20/h1-4,6,8H,5,7H2,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHYRVLXPCHNMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
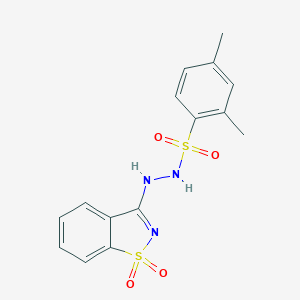

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)
![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)
![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(2-thienylmethyl)amino]phenol](/img/structure/B509068.png)
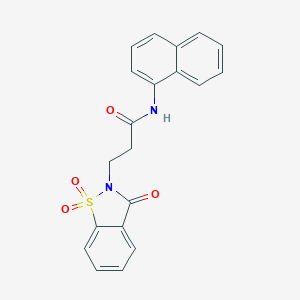
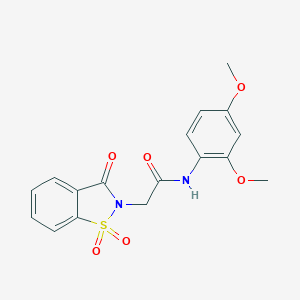

![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzisothiazol-3-YL)amino]methyl}phenol](/img/structure/B509081.png)
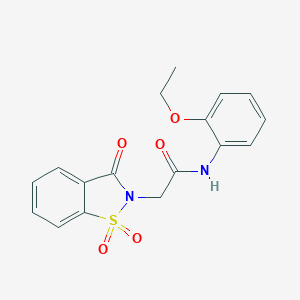
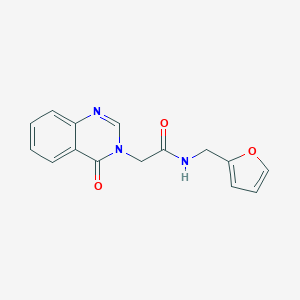
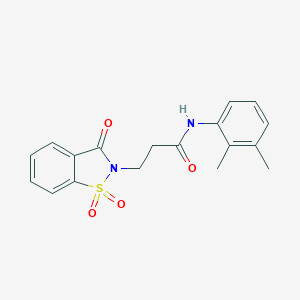
![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)
